Spantide I

NK1 receptor antagonism functional calcium assay spantide family comparison

Spantide I (CAS 91224-37-2, [D-Arg¹, D-Trp⁷,⁹, Leu¹¹]-Substance P) is a synthetic undecapeptide substance P analog that functions as a selective, competitive neurokinin-1 (NK₁) receptor antagonist. In rat receptor binding assays, it exhibits a Ki of 230 nM for NK₁ receptors, with 35-fold selectivity over NK₂ receptors (Ki = 8,150 nM) and >43-fold selectivity over NK₃ receptors (Ki > 10,000 nM).

Molecular Formula C75H108N20O13
Molecular Weight 1497.8 g/mol
Cat. No. B1681973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpantide I
Synonyms1-Arg-7,9-Trp-11-Leu-substance P
spantide
spantide I
substance P, Arg(1)-Trp(7,9)-Leu(11)-
substance P,arginyl(1)-tryptophyl(7,9)-leucine(11)-
Molecular FormulaC75H108N20O13
Molecular Weight1497.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C75H108N20O13/c1-42(2)35-55(64(80)98)89-67(101)56(36-43(3)4)90-69(103)59(39-46-41-85-51-23-11-9-20-48(46)51)93-68(102)57(37-44-17-6-5-7-18-44)91-70(104)58(38-45-40-84-50-22-10-8-19-47(45)50)92-66(100)52(27-29-62(78)96)86-65(99)53(28-30-63(79)97)87-71(105)61-26-16-34-95(61)74(108)54(24-12-13-31-76)88-72(106)60-25-15-33-94(60)73(107)49(77)21-14-32-83-75(81)82/h5-11,17-20,22-23,40-43,49,52-61,84-85H,12-16,21,24-39,76-77H2,1-4H3,(H2,78,96)(H2,79,97)(H2,80,98)(H,86,99)(H,87,105)(H,88,106)(H,89,101)(H,90,103)(H,91,104)(H,92,100)(H,93,102)(H4,81,82,83)/t49-,52+,53+,54+,55+,56+,57+,58-,59-,60+,61+/m1/s1
InChIKeySAPCBHPQLCZCDV-CHPWDEGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Spantide I Procurement Guide: Peptide NK1 Receptor Antagonist for Preclinical Substance P Research


Spantide I (CAS 91224-37-2, [D-Arg¹, D-Trp⁷,⁹, Leu¹¹]-Substance P) is a synthetic undecapeptide substance P analog that functions as a selective, competitive neurokinin-1 (NK₁) receptor antagonist . In rat receptor binding assays, it exhibits a Ki of 230 nM for NK₁ receptors, with 35-fold selectivity over NK₂ receptors (Ki = 8,150 nM) and >43-fold selectivity over NK₃ receptors (Ki > 10,000 nM) . As a foundational tool compound in the Spantide peptide family, Spantide I serves as the reference baseline against which later-generation Spantide analogs (Spantide II and III) were systematically optimized for enhanced potency, selectivity, and reduced adverse effect profiles [1].

Why Generic Substitution Fails for Spantide I: Spantide Family Divergence in Potency and Safety


Although Spantide I, II, and III share the same undecapeptide backbone, they exhibit significant and quantifiable divergence in NK₁ receptor antagonism potency, NK₂ receptor selectivity profiles, and CNS safety characteristics that preclude simple interchangeability. Direct comparative studies demonstrate that Spantide I occupies the lowest rank in NK₁ antagonism potency among the three family members [1], while also exhibiting the highest CNS toxicity burden as evidenced by complete respiratory arrest upon intracerebroventricular administration in rats—a severe adverse effect not observed with Spantide III in the same assay system [2]. Furthermore, histamine release from mast cells varies across the family, with Spantide II demonstrating reduced histamine-releasing effects compared to Spantide I [3]. Consequently, substitution of Spantide I with Spantide II or III without recalibrating dosing parameters or considering divergent toxicity profiles risks experimental confounding and potential data misinterpretation.

Spantide I Quantitative Differentiation Evidence: Comparator-Based Performance Metrics


Spantide I vs. Spantide II and III: Rank-Order NK₁ Receptor Functional Antagonism at Human Receptors

In a direct head-to-head functional assay using recombinant human NK₁ receptors and aequorin luminescence-based calcium measurement, Spantide I exhibited the lowest antagonism potency among the three Spantide family members. The rank order of antagonism was Spantide II > Spantide III > Spantide I [1]. All three acted as competitive antagonists at NK₁ and NK₂ receptors, but none antagonized NK₃ receptor-mediated calcium responses [1].

NK1 receptor antagonism functional calcium assay spantide family comparison

Spantide I vs. Spantide II: 10-Fold Difference in NK₁ Antagonist Potency in Guinea-Pig Ileum

In a monoreceptor bioassay using guinea-pig ileum (NK₁ receptor-mediated response to substance P methylester), Spantide II was approximately 10 times more potent than Spantide I as an NK₁ antagonist [1]. Both peptides showed greater affinity for NK₁-mediated responses than for NK₂- or NK₃-mediated responses in other bioassays [1].

NK1 receptor potency guinea-pig ileum bioassay Spantide comparison

Spantide I vs. Spantide II: pA₂ and pIC₅₀ Differences in Smooth Muscle and Iris Sphincter Assays

In cross-study comparable functional assays, Spantide II demonstrated higher antagonist activity than Spantide I in two distinct tissue preparations. Spantide II exhibited a pA₂ value of 7.7 versus 7.0 for Spantide I in taenia coli smooth muscle blockade of substance P contractions, representing an approximately 5-fold higher affinity [1]. Additionally, Spantide II had a pIC₅₀ value of 6.0 versus 5.1 for Spantide I in blockade of tachykinin-mediated neurotransmission in rabbit iris sphincter, an approximately 8-fold difference in inhibitory potency [1].

pA2 pIC50 smooth muscle contraction spantide comparison

Spantide I vs. Spantide III: Differential CNS Safety Profile — Complete Respiratory Arrest vs. Absence of Toxicity

In a direct head-to-head in vivo study evaluating the effects of Spantide family members on trigemino-hypoglossal reflex in male rats, Spantide I caused complete respiratory arrest in all examined animals upon perfusion through cerebral ventricles, precluding further testing of its effects on evoked tongue jerks [1]. In contrast, Spantide III demonstrated no comparable respiratory toxicity and instead produced a significant, dose-dependent decrease in evoked tongue jerks, with SP-induced responses attenuated when administered after Spantide III pre-treatment [1].

CNS toxicity respiratory arrest intracerebroventricular neurotoxicity

Spantide I vs. Spantide II and III: NK₂ Receptor Rank-Order Antagonism

In a direct head-to-head functional assay using recombinant human NK₂ receptors and aequorin luminescence-based calcium measurement, Spantide I exhibited the lowest antagonism potency at NK₂ receptors among the three Spantide family members. The rank order of NK₂ antagonism was Spantide III > Spantide II > Spantide I [1]. All three spantides acted as competitive antagonists at both NK₁ and NK₂ receptors but failed to antagonize NK₃ receptor-mediated responses [1].

NK2 receptor spantide family receptor selectivity functional calcium assay

Spantide I: In Vivo Efficacy in Corneal Neovascularization — Significant Reduction Quantified

In a murine model of inflammation-induced corneal angiogenesis, treatment with Spantide I significantly reduced corneal neovascularization in vivo [1]. While direct comparator data within this specific assay are not available (class-level inference), Spantide I demonstrated clear in vivo efficacy as a standalone NK₁ antagonist, validating its utility in angiogenesis research. Quantification of corneal NV area from slit lamp photography at 14 days post-treatment showed a marked reduction in the Spantide I-treated group compared to vehicle controls (n=10 per group) [1].

corneal neovascularization angiogenesis substance P in vivo efficacy

Spantide I Research and Industrial Application Scenarios: Evidence-Based Use Cases


Baseline Reference Control for Novel Peptide NK₁ Antagonist Screening and SAR Studies

Spantide I serves as the validated baseline (low-potency reference) control in structure-activity relationship (SAR) studies of peptide-based NK₁ antagonists. Given its documented rank as the lowest-potency Spantide family member in both NK₁ and NK₂ functional antagonism [1], it provides a reproducible reference point against which novel analogs can be benchmarked for potency improvement. Researchers can use Spantide I's established pA₂ of 7.0 in taenia coli and pIC₅₀ of 5.1 in iris sphincter [2] as comparator values when evaluating newly synthesized peptide antagonists.

In Vivo Angiogenesis and Neurogenic Inflammation Research Requiring Ocular Tissue Models

For studies examining the role of substance P/NK₁ signaling in corneal angiogenesis and neurogenic inflammation, Spantide I offers a validated tool with documented in vivo efficacy. The compound significantly reduced corneal neovascularization in a desiccating stress-induced murine model at 14 days post-treatment [3]. This application is particularly suited for ocular surface research where peptide-based antagonists may offer tissue compatibility advantages over small-molecule alternatives.

NK₁ vs. NK₂ Receptor Selectivity Profiling Studies Requiring Well-Characterized Peptide Tools

Spantide I exhibits a 35-fold NK₁/NK₂ selectivity ratio (Ki = 230 nM vs. 8,150 nM for rat receptors) and >43-fold NK₁/NK₃ selectivity (Ki > 10,000 nM) . This well-quantified selectivity profile, combined with its lowest NK₂ antagonism rank among the Spantide family [1], makes it the preferred Spantide member for experiments where minimal NK₂ receptor engagement is a critical requirement.

Comparative Pharmacology Studies Investigating Spantide Family Divergence

Spantide I is essential for studies that require the full Spantide family set to examine divergent pharmacology and safety profiles. The 10-fold potency difference between Spantide I and Spantide II [4], the differential histamine release properties [2], and the unique CNS toxicity profile of Spantide I (complete respiratory arrest upon ICV administration) [5] make Spantide I an indispensable comparator for understanding how structural modifications within the peptide backbone influence both efficacy and adverse effect liability.

Technical Documentation Hub

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